molecular formula C17H22NOPS B15293105 (2-((2-(Methylthio)ethyl)amino)ethyl)diphenylphosphine oxide

(2-((2-(Methylthio)ethyl)amino)ethyl)diphenylphosphine oxide

Katalognummer: B15293105
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: KAWRTSBHIRBPJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32664462 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32664462 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are crucial for replicating the synthesis in a laboratory setting.

Industrial Production Methods: Industrial production of MFCD32664462 may involve large-scale chemical reactors and continuous processing techniques. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities to meet demand.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32664462 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, allowing it to be used in different applications.

Common Reagents and Conditions: Common reagents used in reactions with MFCD32664462 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from reactions involving MFCD32664462 depend on the specific reagents and conditions used. These products can include derivatives with enhanced properties or new functionalities, expanding the compound’s range of applications.

Wissenschaftliche Forschungsanwendungen

MFCD32664462 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or catalyst in various reactions. In biology, it may be used in studies involving cellular processes or molecular interactions. In medicine, MFCD32664462 could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of materials or as an additive in manufacturing processes.

Wirkmechanismus

The mechanism of action of MFCD32664462 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes or biochemical reactions, resulting in the compound’s observed effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD32664462 include those with comparable structures or reactivity. These compounds may share some properties but differ in specific aspects, such as stability, solubility, or biological activity.

Uniqueness: MFCD32664462 is unique due to its specific combination of properties, making it suitable for particular applications where other compounds may not be as effective. Its stability, reactivity, and versatility set it apart from similar compounds, highlighting its value in scientific research and industrial applications.

Eigenschaften

Molekularformel

C17H22NOPS

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-diphenylphosphoryl-N-(2-methylsulfanylethyl)ethanamine

InChI

InChI=1S/C17H22NOPS/c1-21-15-13-18-12-14-20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI-Schlüssel

KAWRTSBHIRBPJZ-UHFFFAOYSA-N

Kanonische SMILES

CSCCNCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.